molecular formula C16H18O3 B8783887 4-Benzyloxy-3-methoxyphenethyl alcohol CAS No. 64881-05-6

4-Benzyloxy-3-methoxyphenethyl alcohol

Cat. No.: B8783887
CAS No.: 64881-05-6
M. Wt: 258.31 g/mol
InChI Key: VYGZUMHSOJKVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-methoxyphenethyl alcohol is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

64881-05-6

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C16H18O3/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3

InChI Key

VYGZUMHSOJKVSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of homovanillyl alcohol (100 mmol, 17.0 g), benzyl bromide (105 mmol, 18.33 g) and 5M aqueous NaOH (24 mL) in ethanol (200 mL) was refluxed for 6 h. The organic solvent was evaporated in vacuo. The residue was partitioned between brine (200 mL) and diethyl ether (200 mL). The aqueous layer was separated from the organic layer and extracted again with ether. The combined organic layers were dried over MgSO4 and the solvent was evaporated in vacuo. Purification by dry-column chromatography with mixtures of ethyl acetate-hexanes (1:4, 1:3, v/v) yielded 20.66 g (80% yield) of (DC-61) as pale yellow oil. Rf 0.25 (EtOAc-hexanes, 1:1, v/v); 1H-NMR (300 MHz, CDCl3) δ 7.44-7.25 (m, 5H, Ar), 6.84-6.67 (m, 3H, Ar), 5.12 (s, 2H, PhCH2O), 3.88 (s, 3H, CH3O), 3.81 (t, 2H, CH2CH2OH), 2.79 (t, 2H, CH2CH2OH), 1.54 (s, 1H, OH); 13C-NMR (75 MHz, CDCl3, APT) δ 149.63 (+), 146.75 (+), 137.21 (+), 131.60 (+), 128.43 (−), 127.70 (−), 127.17 (−), 120.84 (−), 114.25 (−), 112.74 (−), 71.07 (+), 63.58 (+), 55.90 (−), 38.67 (+).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
18.33 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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